molecular formula C11H15NO2 B3058421 2-(Isopropylamino)-5-methylbenzoic acid CAS No. 893727-37-2

2-(Isopropylamino)-5-methylbenzoic acid

Cat. No. B3058421
CAS RN: 893727-37-2
M. Wt: 193.24 g/mol
InChI Key: OVMMTAOLVICNMI-UHFFFAOYSA-N
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Description

“2-(Isopropylamino)-5-methylbenzoic acid” is a complex organic compound. It likely contains an isopropylamine group, which is an organic compound and an amine. It is a hygroscopic colorless liquid with an ammonia-like odor . It also contains a methylbenzoic acid group, which is a type of benzoic acid derivative.


Synthesis Analysis

While specific synthesis methods for “2-(Isopropylamino)-5-methylbenzoic acid” are not available, isopropylamine can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “2-(Isopropylamino)-5-methylbenzoic acid” would likely be complex due to the presence of multiple functional groups. Isopropylamine has a chemical formula of C3H9N .


Chemical Reactions Analysis

Isopropylamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls .


Physical And Chemical Properties Analysis

Isopropylamine is a hygroscopic colorless liquid with an ammonia-like odor. It is miscible with water and flammable .

Scientific Research Applications

Polymer Chemistry

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For more in-depth information, you can refer to recent research articles on silica-based nanoparticles and their applications . Additionally, SiO2/polymer nanocomposites have gained attention in coatings, smart devices, biomedicine, and the environment .

properties

IUPAC Name

5-methyl-2-(propan-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)12-10-5-4-8(3)6-9(10)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMTAOLVICNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517016
Record name 5-Methyl-2-[(propan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-5-methylbenzoic acid

CAS RN

893727-37-2
Record name 5-Methyl-2-[(propan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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